Monatepil
Description
Historical Context and Therapeutic Potential of Monatepil (B9826)
The development of this compound originated from research conducted by Dainippon Pharmaceutical, with its synthesis first detailed in patent filings. wikipedia.org It emerged as a novel antihypertensive agent, distinguished by its dual mechanism of action. nih.govnih.gov Early investigations in Japan, including a multicenter, open-label trial, were conducted to assess its efficacy and optimal use in patients with essential hypertension. nih.gov
The therapeutic potential of this compound extends beyond its primary antihypertensive effects. Its unique combination of activities as a calcium antagonist and an alpha 1-adrenoceptor blocker garnered interest for its potential cardiovascular benefits. nih.gov Studies have indicated a range of potential applications:
Antihypertensive Effect : Clinical research has demonstrated that this compound effectively lowers blood pressure in individuals with essential hypertension, both when used as a standalone therapy and in combination with other antihypertensive drugs like ACE inhibitors or beta-blockers. nih.gov It is characterized by a potent, slow-onset, and long-lasting antihypertensive action. nih.govresearchgate.net
Antiatherosclerotic and Lipid-Lowering Effects : Preclinical studies in animal models have shown that this compound possesses antiatherosclerotic and plasma lipid-lowering properties. nih.govresearchgate.net It has been observed to reduce serum cholesterol. nih.gov In studies involving monkeys on a high-cholesterol diet, this compound suppressed the increase of cholesterol in the aorta and reduced the area of atherosclerotic plaques. nih.gov Furthermore, it demonstrated a preventive effect against the rise in total cholesterol and low-density lipoprotein (LDL) while mitigating the decrease in high-density lipoprotein (HDL). nih.gov Clinical investigations in hypertensive patients have also reported significant reductions in total cholesterol, LDL cholesterol, and apolipoprotein B levels following treatment with this compound. nih.govoup.com
Potential in Vasospastic Angina : Research suggests that this compound may be beneficial in the treatment of vasospastic angina, as it has been shown to prevent ischemic changes on electrocardiograms in animal models. nih.gov
Potential in Glaucoma : Studies have explored the effect of this compound on ocular hypertension. paom.plresearchgate.net Findings suggest it may be a candidate for glaucoma treatment, potentially by enhancing the outflow of aqueous humor. paom.plresearchgate.net
Rationale for Comprehensive this compound Investigation
The impetus for a thorough investigation of this compound stemmed from the limitations of existing antihypertensive therapies, which were not always fully effective in preventing cardiovascular complications. nih.gov The scientific community recognized the distinct properties of different drug classes; calcium antagonists were known for their antiatherogenic capabilities but lacked effects on plasma lipids, whereas alpha 1-adrenoceptor blockers could lower plasma lipid levels. nih.gov
This compound's dual mechanism of action presented a novel therapeutic strategy. By combining calcium channel blockade and alpha 1-adrenoceptor antagonism in a single molecule, it was hypothesized that this compound could offer both antiatherosclerotic and lipid-lowering benefits in addition to its primary antihypertensive effect. nih.gov This unique pharmacological profile made it a compound of significant scientific interest, warranting extensive research to understand its full therapeutic potential. evitachem.com
Scope and Objectives of this compound Academic Research
Academic research on this compound has been multifaceted, with a broad scope and specific objectives aimed at elucidating its pharmacological properties and potential clinical applications. Key areas of investigation have included:
Determination of Antiatherosclerotic Efficacy : A primary objective was to scientifically validate and quantify the antiatherosclerotic effects of this compound. nih.gov This involved preclinical studies using animal models with lipid metabolism comparable to humans to assess its impact on the development and progression of atherosclerosis. nih.gov
Elucidation of Lipid-Lowering Mechanisms : Researchers have sought to understand the underlying mechanisms of this compound's plasma lipid-lowering effects. researchgate.net This included investigating its influence on cholesterol absorption and catabolism. researchgate.net The potential for up-regulation of hepatic LDL receptors has been identified as a possible mechanism. nih.govresearchgate.net
Clinical Efficacy and Safety Trials : A crucial aspect of the research involved conducting clinical trials to determine the efficacy, safety, and optimal dosing of this compound for the treatment of hypertension. nih.gov
Cardioprotective and Ocular Effects : Investigations have extended to its potential protective effects on the heart, particularly in the context of vasospastic angina, by evaluating its ability to prevent ischemic electrocardiographic changes. nih.gov Additionally, its potential to lower intraocular pressure has been a focus, with studies aiming to understand its mechanism of action in the context of glaucoma. paom.plresearchgate.net
Comparative Metabolic Studies : Research has also included comparative studies to evaluate the effects of this compound on lipoprotein and carbohydrate metabolism against other calcium antagonists, such as nitrendipine (B1678957), providing a clearer picture of its metabolic profile. nih.gov
Research Findings on this compound's Effects on Blood Pressure and Lipids in Clinical Trials
Preclinical Research Findings on this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNNUZFPVBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048811 | |
| Record name | Monatepil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103377-41-9 | |
| Record name | Monatepil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monatepil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monatepil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONATEPIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Monatepil Synthesis and Structural Activity Relationship Studies
Pioneering Synthetic Methodologies for Monatepil (B9826)
The initial synthetic methodologies for this compound were first disclosed in patents, notably US patent 4749703, which was assigned to Dainippon Pharmaceutical Co. Ltd. wikipedia.orgevitachem.com. This patent laid the groundwork for the primary synthetic route of the compound. The process involves a series of defined chemical transformations to construct the complex molecular architecture of this compound wikipedia.orgevitachem.com.
The synthesis of this compound typically commences with the reaction of the amino group of dihydrodibenzothiepin with the acid chloride of 4-chlorobutyric acid wikipedia.orgevitachem.com. This step leads to the formation of an amide intermediate. Subsequently, this amide undergoes an alkylation reaction with para-fluorophenylpiperazine to yield the final this compound compound wikipedia.orgevitachem.com. The successful execution of these transformations necessitates careful control over various reaction parameters, including temperature, pressure, and the selection of appropriate solvents, to ensure optimal yields and high purity of the product evitachem.com. Beyond its primary synthesis, this compound can participate in other chemical reactions such as oxidation, reduction, and substitution reactions involving its aromatic rings and piperazine (B1678402) moiety, which are relevant for the development of analogs or for understanding its chemical stability evitachem.com.
Comparative Analysis of Synthetic Pathways for this compound
The principal synthetic route for this compound is rooted in the original patent disclosures wikipedia.orgevitachem.com. While academic research frequently explores novel synthetic strategies for related chemical entities or derivatives, a distinct, alternative academic synthesis pathway for this compound itself is not prominently documented as a primary route farmaciajournal.com. Academic efforts often contribute to understanding the chemical reactivity of the core structures or developing new compounds with improved properties, rather than devising entirely new routes for an already established drug.
For industrial-scale production of this compound, the focus shifts to optimizing the established synthetic route for efficiency, cost-effectiveness, and consistent quality evitachem.com. Key considerations include the scalability of each reaction step, the selection of readily available and economical raw materials, and the implementation of robust purification processes to meet pharmaceutical standards evitachem.com. Controlling reaction conditions such as temperature, pressure, and solvent recycling becomes paramount to maximize yields and minimize waste, ensuring a sustainable and economically viable manufacturing process evitachem.com.
Structure-Activity Relationship (SAR) of this compound
This compound is characterized by its dual pharmacological profile, functioning as both a calcium channel blocker and an α1-adrenergic receptor antagonist wikipedia.orgevitachem.comoup.comresearchgate.nettargetmol.com. This unique dual mechanism of action is intrinsically linked to its chemical structure, which was specifically designed to incorporate moieties responsible for both calcium antagonism and α1-adrenoceptor blocking activities oup.com.
The molecular structure of this compound features several key components that contribute to its pharmacological properties: a dibenzo[b,e]thiepin core, a piperazine moiety connected via a butyric acid chain, and a fluorophenyl group evitachem.com. The precise three-dimensional conformation of the compound is crucial for its effective interaction with its biological targets, namely voltage-gated calcium channels and α1-adrenergic receptors evitachem.com.
Detailed structure-activity relationship (SAR) studies have elucidated the importance of specific structural configurations for optimal activity. For instance, a particular stereoisomer, (6aR,10aR,11R*)-11-[[4-[4-(4-fluorophenyl)-1-piperazinyl]butyryl]amino]-6,6a,7,8,9,10,10a,11-octahydrodibenzo[b,e]thiepin (referred to as Compound 31), exhibited superior calcium antagonistic activity with a pA2 value of 8.16, in comparison to diltiazem (B1670644), which showed a pA2 of 7.42 researcher.life. This highlights the critical role of stereochemistry in modulating the compound's potency.
Beyond its primary antihypertensive effects, the α1-adrenoceptor-blocking activity of this compound has been associated with beneficial effects on plasma lipid metabolism, while its calcium antagonist properties contribute to its antiatherosclerotic potential oup.com. Furthermore, this compound has been identified as a non-competitive inhibitor of heparanoyl-coenzyme A:cholesterol acyltransferase (ACAT) targetmol.com. The compound's ability to inhibit calcium influx through voltage-gated Ca2+ channels and to block α1-adrenergic stimulation underpins its therapeutic efficacy evitachem.comoup.comresearchgate.net. Comparative pharmacological investigations have indicated that this compound's effects on cardiac function and myocardial oxygen supply and demand, including its sustained action, are comparable to or, in some experimental settings, more potent than those of other established calcium channel blockers such as diltiazem, verapamil (B1683045), and nicardipine (B1678738) researchgate.netoup.com.
Table 1: Comparative Calcium Antagonistic Activity
| Compound | Activity | pA2 Value |
| (6aR,10aR,11R*)-11-[[4-[4-(4-fluorophenyl)-1-piperazinyl]butyryl]amino]-6,6a,7,8,9,10,10a,11-octahydrodibenzo[b,e]thiepin (Compound 31) | Calcium Antagonistic | 8.16 |
| Diltiazem | Calcium Antagonistic | 7.42 |
Role of Calcium Antagonist Moiety in this compound Activity
This compound functions as a calcium antagonist by inhibiting the influx of extracellular Ca²⁺ through voltage-dependent calcium channels, similar to existing calcium channel blockers. oup.comncats.ioncats.io This activity is believed to contribute to its antiatherosclerotic properties. oup.com Studies have shown that this compound inhibits the uptake of [⁴⁵Ca²⁺] into aortic muscle cells induced by a high-K⁺ medium. researchgate.net The inhibitory effects on I(Ca) measured in Achatina giant neurons were found to be use- and voltage-dependent. researchgate.net
This compound demonstrates calcium antagonist activity with a potency comparable to conventional calcium antagonists. oup.com For instance, it shows potent and long-lasting inhibitory effects on vasospastic angina models, comparable to or more potent than existing calcium antagonists like diltiazem, verapamil, nicardipine, and nifedipine (B1678770) in experimental settings. researchgate.net
Contribution of α1-Adrenoceptor Blocking Moiety in this compound Activity
In addition to its calcium antagonist effects, this compound also possesses α1-adrenoceptor blocking activity. oup.comncats.ioresearchgate.net This activity is thought to play a role in its antihypertensive effects and positive influence on plasma lipid metabolism. oup.comncats.io The hypotensive effect of this compound in pithed rats is partially attenuated by prazosin (B1663645) pretreatment, suggesting the contribution of its α1-adrenoceptor blocking activity. oup.com
This compound suppresses phenylephrine-induced vasoconstriction, similar to doxazosin, an α1-adrenoceptor blocker, indicating a comparable α1-adrenoceptor blocking activity. oup.com This blocking activity may also be involved in the plasma lipid-lowering effects observed with this compound. oup.com
Structural Modifications and Resultant Pharmacological Profiles of this compound Analogs
Structure-activity relationship studies on related compounds have been conducted to understand how modifications to the core structure influence pharmacological activity. For instance, a series of [(ε-aminoalkanoyl)amino]-6,11-dihydrodibenzo[b,e]thiepins and related compounds were synthesized and evaluated for calcium antagonistic activity. researcher.life These studies indicated that calcium antagonistic activity increased with a decrease in the angle between the planes of the two phenyl rings in the dibenzotricyclic system, as suggested by semiempirical molecular orbital calculations. researcher.life
One analog, (6aR,10aR,11R*)-11-[[4-[4-(4-fluorophenyl)-1-piperazinyl]butyryl]amino]-6,6a,7,8,9,10,10a,11-octahydrodibenzo[b,e]thiepin (compound 31), showed superior calcium antagonistic activity compared to diltiazem in inhibiting calcium-induced constriction of potassium-depolarized rat aorta. researcher.life This compound also exhibited antihypertensive activity in anesthetized rats without significantly affecting heart rate. researcher.life
Further research into the mechanisms of this compound's effects, potentially involving modifications, suggests that it may improve plasma lipid metabolism by enhancing the clearance of plasma LDL, possibly through the up-regulation of hepatic LDL receptors, and by accelerating the conversion of free cholesterol to bile acids in the liver. researchgate.net Studies have also investigated the inhibitory effect of this compound maleate (B1232345) on acyl-CoA:cholesterol acyltransferase (ACAT) activity, finding it to be a noncompetitive inhibitor of hepatic ACAT in in vitro experiments. oup.com
The dual nature of this compound, combining calcium antagonism and α1-adrenoceptor blockade, was a specific design feature aimed at creating an agent with a unique pharmacological profile. oup.comncats.ioncats.io
Pharmacological Characterization and Mechanism of Action of Monatepil
Dual Pharmacological Profile of Monatepil (B9826)
This compound is distinguished by its ability to modulate two key physiological targets: voltage-dependent calcium channels and α1-adrenoceptors researchgate.netoup.comncats.io. This dual action is a central feature of its pharmacological profile oup.com.
This compound as a Calcium Channel Antagonist
This compound functions as a calcium channel antagonist, a mechanism shared with existing calcium antagonists oup.comncats.io.
Inhibition of Extracellular Ca2+ Influx via Voltage-Dependent Channels
A primary action of this compound as a calcium antagonist is the inhibition of extracellular Ca2+ influx through voltage-dependent calcium channels oup.comncats.io. This inhibition has been demonstrated in various experimental settings, including studies on aortic muscle cells where this compound inhibited [45Ca2+] influx induced by a high-K+ medium researchgate.net. Calcium influx through voltage-operated channels (VOCs) is a principal source of signal Ca2+ in cells, crucial for various cellular processes, including muscle contraction genome.jp.
Comparative Calcium Channel Blocking Potency of this compound
Studies have compared the calcium channel blocking potency of this compound with other known calcium antagonists. In inhibiting K+-induced contraction of rat aorta, this compound was found to be less potent than nifedipine (B1678770) but more potent than verapamil (B1683045), diltiazem (B1670644), and flunarizine (B1672889) oup.com. The inhibitory effect of this compound on vasoconstriction and [45Ca2+] uptake in rat thoracic aorta has been quantified by IC50 values, as shown in the table below oup.com.
| Drug | Inhibition of Vasoconstriction [IC50 (nmol/L)] | Inhibition of [45Ca2+] Uptake [IC50 (nmol/L)] |
| This compound | 21 | 16 |
| Diltiazem | 203 | 352 |
| Verapamil | 53 | 152 |
| Nifedipine | 1.6 | 3.8 |
| Flunarizine | 304 | 2640 |
The calcium antagonistic activities of this compound's metabolites were found to be approximately 1/10 of that of this compound maleate (B1232345) nih.gov. Enantiomer studies indicated that the (S)-enantiomer of this compound maleate had greater calcium antagonistic activity than the (R)-enantiomer, while the racemate showed intermediate potency nih.gov.
Effects of this compound on Smooth Muscle Contraction Mechanisms
This compound inhibits contractions of isolated aortic strips, with its effect characterized by a slow onset and long duration researchgate.net. This inhibitory effect on the contractile response of the rat aortic preparation can persist for at least 2 hours after the drug is removed oup.com. The mechanism involves the blockade of calcium influx essential for smooth muscle contraction evitachem.com. Calcium influx from the extracellular environment or release from internal stores leads to a rapid increase in cytoplasmic calcium concentration, which is vital for signal transduction and muscle contraction genome.jp.
Voltage-Dependent Inhibition of Ion Currents by this compound
The inhibitory effects of this compound on calcium currents (ICa) have been shown to be voltage-dependent researchgate.net. Voltage-dependent calcium channels are found in excitable cells and are responsible for rapid Ca2+ fluxes that control fast cellular processes genome.jp. This voltage-dependent inhibition means that the degree of channel blockade is influenced by the membrane potential unideb.hu.
This compound as an α1-Adrenoceptor Antagonist
Modulation of α1-Adrenergic Receptors by this compound
This compound exhibits potent inhibitory activity on α1-adrenoceptors. It effectively inhibits the binding of [3H]-WB4101 to the α1-adrenoceptor and suppresses phenylephrine-induced vasoconstriction in isolated rabbit mesenteric artery, demonstrating an inhibitory concentration 50% (IC50) of 0.39 nmol/L oup.com. This α1-adrenoceptor blocking activity is a key component of this compound's mechanism of action, distinguishing it from traditional calcium antagonists oup.comnih.gov. Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) primarily mediating smooth muscle contraction, particularly vasoconstriction in blood vessels of the skin, gastrointestinal sphincters, kidney, and brain wikipedia.org. This compound's antagonism of these receptors leads to vasodilation, contributing to its antihypertensive effect evitachem.com.
Interaction of this compound with Adrenergic Signaling Pathways
This compound's interaction with adrenergic signaling pathways primarily involves its antagonistic action at α1-adrenoceptors. These receptors, upon activation, typically signal through Gq heterotrimeric G proteins, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. This cascade ultimately results in increased intracellular calcium and activation of protein kinase C wikipedia.org. By blocking α1-adrenoceptors, this compound interferes with this signaling pathway, thereby inhibiting the downstream effects of adrenergic stimulation, such as vasoconstriction evitachem.comwikipedia.org. While α1-adrenergic receptors are known to modulate various neuronal and smooth muscle functions through complex signaling cascades involving protein kinases and G proteins, this compound's primary reported interaction is through direct antagonism, thereby preventing the activation of these pathways by endogenous adrenergic agonists wikipedia.orgoup.com.
Molecular and Cellular Mechanisms of this compound Action
Beyond its effects on adrenergic receptors, this compound also exerts significant molecular and cellular effects, particularly concerning lipid metabolism.
Regulation of Hepatic Low-Density Lipoprotein (LDL) Receptors by this compound
This compound has been shown to regulate hepatic low-density lipoprotein (LDL) receptors, which are crucial for cholesterol homeostasis. This regulation contributes to its plasma lipid-lowering effects oup.comnih.govresearchgate.net. Studies indicate that the plasma lipid-lowering effect of this compound requires the presence of hepatic LDL receptors, as it did not suppress plasma lipid increases in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model deficient in hepatic LDL receptors researchgate.netnih.govresearchgate.net.
Modulation of LDL Receptor Gene Expression
This compound significantly up-regulates hepatic LDL receptor gene expression. In cholesterol-fed monkeys, where LDL receptor mRNA levels were reduced to approximately 30% of normal, this compound administration increased LDL receptor mRNA to normal levels, representing a three- to fourfold stimulation oup.comnih.govnih.govresearchgate.net. This effect on LDL receptor mRNA is suggested to lead to an increase in the number of LDL receptors at the protein level oup.com. While prazosin (B1663645), another α1-adrenoceptor antagonist, also increased LDL receptor mRNA, its effect was considerably weaker than that of this compound, suggesting that mechanisms beyond its α1-adrenoceptor blocking activity are involved in this compound's hypolipidemic effect nih.gov.
Impact on LDL Clearance and Metabolism
Table 1: Impact of this compound on Plasma Cholesterol and LDL Levels in Cholesterol-Fed Monkeys
| Parameter | Reduction by this compound (Average) | Treatment Duration | Source |
| Total Cholesterol | 21% | 6 months | oup.com |
| Low-Density Lipoprotein | 33% | 6 months | oup.com |
Table 2: this compound's Effect on LDL Receptor Activity in Human Skin Fibroblasts
| Activity | Increase by this compound (2 x 10^-5 M) | Source |
| LDL Binding | 248% +/- 43% | nih.govmedkoo.com |
| LDL Internalization | 374% +/- 18% | nih.govmedkoo.com |
| LDL Degradation | 145% +/- 2% | nih.govmedkoo.com |
| LDL Receptor mRNA | 163% of control | nih.gov |
Table 3: Comparison of this compound and Prazosin on Hepatic LDL Receptor mRNA Levels
| Treatment | LDL Receptor mRNA Level (Relative to Normal Diet-Fed Monkeys) | Source |
| Cholesterol-Fed Control | ~30% | nih.gov |
| This compound | Normal levels (3-4 fold stimulation) | nih.gov |
| Prazosin | Increased, but weaker than this compound | nih.gov |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 60810 nih.govuni.lu |
| Low-Density Lipoprotein | 100010000000 (concept, not a single compound with a CID) |
| Prazosin | 4893 evitachem.com |
| Diltiazem | 3065 evitachem.com |
| Phenylephrine | 100010000000 (concept, not a single compound with a CID) |
| Norepinephrine | 100010000000 (concept, not a single compound with a CID) |
| Epinephrine | 100010000000 (concept, not a single compound with a CID) |
| Cholesterol | 5997 oup.com |
| Bile Acids | 100010000000 (concept, not a single compound with a CID) |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | 100010000000 (concept, not a single compound with a CID) |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase | 100010000000 (concept, not a single compound with a CID) |
| Inositol trisphosphate (IP3) | 100010000000 (concept, not a single compound with a CID) |
| Diacylglycerol (DAG) | 100010000000 (concept, not a single compound with a CID) |
| Protein Kinase C (PKC) | 100010000000 (concept, not a single compound with a CID) |
| WB4101 | 5600 oup.com |
Note: For complex biological entities or general chemical classes like "Low-Density Lipoprotein," "Phenylephrine-induced vasoconstriction," "Norepinephrine," "Epinephrine," "Bile Acids," "Acyl-CoA:cholesterol acyltransferase (ACAT)," "3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase," "Inositol trisphosphate (IP3)," "Diacylglycerol (DAG)," and "Protein Kinase C (PKC)," a specific PubChem CID for the general concept is not applicable. PubChem CIDs are typically assigned to distinct chemical compounds. Where a specific CID is available for a related compound mentioned in the context (e.g., Prazosin, Diltiazem, Cholesterol, WB4101), it has been provided.This compound is a distinctive chemical compound recognized for its dual pharmacological actions as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This unique combination of properties underpins its diverse therapeutic effects, including antihypertensive, antiatherosclerotic, and plasma lipid-lowering activities oup.comnih.govevitachem.comncats.io.
Modulation of α1-Adrenergic Receptors by this compound
This compound demonstrates potent modulatory effects on α1-adrenoceptors. It effectively inhibits the binding of [3H]-WB4101 to the α1-adrenoceptor and suppresses phenylephrine-induced vasoconstriction in isolated rabbit mesenteric artery, exhibiting an inhibitory concentration 50% (IC50) of 0.39 nmol/L oup.com. This α1-adrenoceptor blocking activity is a fundamental aspect of this compound's mechanism of action, setting it apart from conventional calcium antagonists oup.comnih.gov. Alpha-1 adrenergic receptors are G protein-coupled receptors (GPCRs) primarily responsible for mediating smooth muscle contraction, particularly vasoconstriction in the vasculature of the skin, gastrointestinal system, kidneys, and brain wikipedia.org. This compound's antagonism of these receptors leads to vasodilation, contributing to its antihypertensive effect evitachem.com.
Interaction of this compound with Adrenergic Signaling Pathways
This compound's interaction with adrenergic signaling pathways is primarily characterized by its antagonistic action at α1-adrenoceptors. These receptors, upon activation, typically engage Gq heterotrimeric G proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C wikipedia.org. By blocking α1-adrenoceptors, this compound disrupts this pathway, thereby preventing the downstream effects of adrenergic stimulation, such as vasoconstriction evitachem.comwikipedia.org. While α1-adrenergic receptors are known to modulate various neuronal and smooth muscle functions through intricate signaling cascades involving protein kinases and G proteins, this compound's reported interaction primarily involves direct antagonism, which prevents the activation of these pathways by endogenous adrenergic agonists wikipedia.orgoup.com.
Molecular and Cellular Mechanisms of this compound Action
Beyond its effects on adrenergic receptors, this compound also exerts significant molecular and cellular effects, particularly concerning lipid metabolism.
Regulation of Hepatic Low-Density Lipoprotein (LDL) Receptors by this compound
This compound has been shown to regulate hepatic low-density lipoprotein (LDL) receptors, which are critical for maintaining cholesterol homeostasis. This regulatory action contributes to its plasma lipid-lowering effects oup.comnih.govresearchgate.net. Research indicates that the plasma lipid-lowering effect of this compound necessitates the presence of hepatic LDL receptors, as it failed to suppress plasma lipid increases in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model characterized by hepatic LDL receptor deficiency researchgate.netnih.govresearchgate.net.
Modulation of LDL Receptor Gene Expression
This compound significantly up-regulates hepatic LDL receptor gene expression. In cholesterol-fed monkeys, where LDL receptor mRNA levels were reduced to approximately 30% of normal, this compound administration restored LDL receptor mRNA to normal levels, demonstrating a three- to fourfold stimulation oup.comnih.govnih.govresearchgate.net. This increase in LDL receptor mRNA is suggested to lead to a corresponding increase in the number of LDL receptors at the protein level oup.com. Although prazosin, another α1-adrenoceptor antagonist, also increased LDL receptor mRNA, its effect was considerably weaker than that of this compound, implying that additional mechanisms beyond its α1-adrenoceptor blocking activity contribute to this compound's hypolipidemic effect nih.gov.
Impact on LDL Clearance and Metabolism
Table 1: Impact of this compound on Plasma Cholesterol and LDL Levels in Cholesterol-Fed Monkeys
| Parameter | Reduction by this compound (Average) | Treatment Duration | Source |
| Total Cholesterol | 21% | 6 months | oup.com |
| Low-Density Lipoprotein | 33% | 6 months | oup.com |
Table 2: this compound's Effect on LDL Receptor Activity in Human Skin Fibroblasts
| Activity | Increase by this compound (2 x 10^-5 M) | Source |
| LDL Binding | 248% +/- 43% | nih.govmedkoo.com |
| LDL Internalization | 374% +/- 18% | nih.govmedkoo.com |
| LDL Degradation | 145% +/- 2% | nih.govmedkoo.com |
| LDL Receptor mRNA | 163% of control | nih.gov |
Table 3: Comparison of this compound and Prazosin on Hepatic LDL Receptor mRNA Levels
| Treatment | LDL Receptor mRNA Level (Relative to Normal Diet-Fed Monkeys) | Source |
| Cholesterol-Fed Control | ~30% | nih.gov |
| This compound | Normal levels (3-4 fold stimulation) | nih.gov |
| Prazosin | Increased, but weaker than this compound | nih.gov |
Influence of this compound on Cholesterol Metabolism Pathways
This compound exerts a significant influence on various aspects of cholesterol metabolism, contributing to its observed lipid-lowering effects.
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity by this compound
Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme crucial for the intracellular esterification of cholesterol, playing a role in cholesterol accumulation within the vascular wall, foam cell formation, and the progression of atherosclerotic lesions oup.com. Research has demonstrated that this compound maleate effectively inhibits ACAT activity. In cholesterol-fed Japanese monkeys, hepatic ACAT activity, which was significantly elevated, was inhibited by 51% following this compound maleate treatment oup.com.
In vitro experiments further elucidated this compound maleate's mechanism of action, showing a concentration-dependent inhibition of hepatic ACAT activity with an IC50 (50% inhibitory concentration) value of 1.8 µmol/L oup.commedchemexpress.comoup.com. Kinetic analysis, utilizing a Lineweaver-Burk plot, revealed that this compound maleate acts as a noncompetitive inhibitor of ACAT oup.comoup.com. The apparent Michaelis constant (Km) for oleoyl-CoA was determined to be 84.1 µmol/L, and the inhibition constant (Ki) value was 1.0 µmol/L oup.com. This inhibition of ACAT activity also led to a suppression of esterified cholesterol content in the liver oup.commedchemexpress.commedkoo.com. While direct examination of intestinal ACAT activity was not performed in some studies, it is suggested that this compound may also suppress intestinal ACAT, similar to other known ACAT inhibitors oup.com.
Table 1: In Vitro ACAT Inhibition Parameters of this compound Maleate
| Parameter | Value | Condition/Context | Reference |
| IC50 (hepatic ACAT) | 1.8 µmol/L | Cholesterol-fed Japanese monkeys, in vitro | oup.commedchemexpress.comoup.com |
| Ki (noncompetitive) | 1.0 µmol/L | Cholesterol-fed Japanese monkeys, in vitro | oup.com |
| Km (for oleoyl-CoA) | 84.1 µmol/L | Cholesterol-fed Japanese monkeys, in vitro | oup.com |
| Inhibition Type | Noncompetitive | Kinetic analysis (Lineweaver-Burk plot) | oup.comoup.com |
| Hepatic ACAT activity inhibition | 51% | Cholesterol-fed Japanese monkeys, in vivo | oup.com |
| Esterified cholesterol content inhibition | 71% | Cholesterol-fed Japanese monkeys, in vivo | medkoo.com |
Effects of this compound on Cholesterol Absorption and Catabolism
This compound maleate demonstrates effects on both cholesterol absorption and catabolism. In studies involving high-cholesterol diet-fed rabbits, this compound maleate showed a tendency to inhibit the absorption of orally administered cholesterol from the gastrointestinal tract researchgate.netnih.govjst.go.jp. Furthermore, it significantly accelerated the clearance of radioactivity from the blood following intravenous injection of low-density lipoprotein (LDL) labeled with [1α,2α (n)-3H]cholesterol researchgate.netnih.govjst.go.jp. This suggests an enhanced removal of plasma LDL.
The plasma lipid-lowering effect of this compound maleate appears to be dependent on the presence of hepatic LDL receptors. In Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model characterized by hepatic LDL receptor deficiency, this compound maleate did not suppress the increase in plasma lipids, indicating the crucial role of these receptors in its action researchgate.netnih.govjst.go.jp.
Anti-Lipid Peroxidation Activity of this compound
Beyond its direct effects on cholesterol metabolism, this compound also exhibits anti-lipid peroxidation activity oup.comnih.govnih.govresearchgate.netnih.govoup.com. This property is considered to be one of the contributing factors to its antiatherosclerotic effects oup.comnih.govnih.gov. Lipid peroxidation, a process involving the oxidative degradation of lipids, plays a role in the pathogenesis of atherosclerosis. By inhibiting this process, this compound may help to prevent oxidative damage to lipoproteins and arterial walls, thereby mitigating the progression of atherosclerotic lesions oup.comnih.govnih.gov.
Other Putative Mechanisms Underlying this compound’s Therapeutic Effects
This compound's therapeutic effects are underpinned by several mechanisms beyond its direct influence on cholesterol metabolism and anti-lipid peroxidation. It is primarily characterized as a calcium channel blocker and an α1-adrenoceptor antagonist oup.comresearchgate.netnih.govncats.iomedkoo.comevitachem.comtargetmol.compaom.plmedkoo.com. Its calcium channel blocking activity inhibits the influx of extracellular Ca2+ through voltage-dependent Ca2+ channels, leading to vasodilation ncats.ioevitachem.com. The α1-adrenoceptor blocking activity further contributes to vasodilation by counteracting adrenergic stimulation that typically causes vasoconstriction ncats.ioevitachem.com.
Another important mechanism is its ability to upregulate hepatic low-density lipoprotein (LDL) receptors nih.govresearchgate.netnih.govoup.com. Studies have shown that this compound increases LDL receptor mRNA levels in human skin fibroblasts and in the liver of cholesterol-fed monkeys ncats.iomedkoo.comevitachem.comoup.com. This upregulation of LDL receptors is believed to accelerate the removal of plasma LDL, thereby contributing to the plasma lipid-lowering effect nih.govresearchgate.netnih.govoup.com. While its α1-adrenoceptor blocking activity can contribute to this effect, other mechanisms are also thought to be involved, as this compound has shown greater efficacy in lowering plasma LDL levels and upregulating LDL receptor mRNA compared to prazosin, another α1-adrenoceptor blocker oup.com. It is noteworthy that while this compound inhibits ACAT activity, it does not affect 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity, an enzyme involved in cholesterol synthesis oup.commedkoo.comoup.com.
Preclinical Efficacy Studies of Monatepil
Models of Hypertension and Cardiovascular Disease
Experimental models of hypertension and cardiovascular disease have been employed to assess monatepil's efficacy in addressing these conditions.
Antihypertensive Efficacy in Experimental Animal Models
Studies in various animal models have demonstrated the antihypertensive efficacy of This compound (B9826). In spontaneously hypertensive rats (SHRs) and renal hypertensive dogs (RHDs), oral administration of this compound showed effectiveness in lowering blood pressure. For instance, in RHDs, the ED25 mm Hg was reported as 6.0 mg/kg, and in SHRs, it was 24.9 mg/kg. This effect was noted to be slower in onset and longer in duration compared to other reference drugs like diltiazem (B1670644) researchgate.net. This compound has been described as exerting an antihypertensive effect of slow onset and long duration in hypertensive animals researchgate.net. Animal models are commonly used in the preclinical evaluation of antihypertensive drugs to understand the pathophysiology of hypertension and analyze potential therapeutic agents imrpress.comresearchgate.netslideshare.net.
Prevention of Anginal ECG Changes and Arrhythmias in Animal Models
This compound has shown preventive effects on drug-induced ischemic electrocardiographic changes and arrhythmias in experimental animals. In rat models of vasospastic angina, oral administration of this compound (3-30 mg/kg) inhibited vasopressin-induced ST depression, an indicator of ischemic changes. This effect was more potent and longer-lasting than that of diltiazem and comparable to verapamil (B1683045) and nicardipine (B1678738). nih.gov. Intravenous administration of this compound (0.3 mg/kg) also significantly inhibited methacholine-induced ST elevation, which is associated with coronary vasospasm nih.gov. Furthermore, this compound (0.1-3.0 mg/kg, i.v.) suppressed ventricular arrhythmias induced by adrenaline in rats and atrial tachycardia induced by aconitine (B1665448) in rats nih.gov. These antiarrhythmic activities were reported to be comparable to or more potent than those of diltiazem and verapamil nih.gov. Studies suggest that this compound may have potential for treating vasospastic angina and could be a safer anti-arrhythmic agent with less proarrhythmic liability compared to diltiazem and verapamil nih.govnih.gov.
Atherosclerosis and Lipid Metabolism Models
The effects of this compound on atherosclerosis and lipid metabolism have been investigated in animal models, particularly those involving high-cholesterol diets.
Antiatherosclerotic Effects of this compound in High-Cholesterol Diet Models
This compound has demonstrated antiatherosclerotic effects in animal models fed high-cholesterol diets, such as monkeys and rabbits oup.comnih.govnih.govresearchgate.net. In Japanese monkeys (Macaca fuscata) fed a cholesterol-rich diet, oral administration of this compound (30 mg/kg/d for 6 months) significantly suppressed increases in plasma levels of total cholesterol and low-density lipoprotein (LDL), while preventing decreases in high-density lipoprotein-cholesterol (HDL-C) nih.gov. This compound also suppressed the elevation of cholesterol content and reduced the sudanophilic area in the aorta, indicators of atheromatous lesions oup.comnih.gov. The antiatherogenic effect of this compound was observed to be stronger than that of prazosin (B1663645) in these monkey studies nih.gov. In high-cholesterol diet-fed rabbits, this compound maleate (B1232345) (30 mg/kg, p.o., once daily for 9 weeks) showed a prophylactic effect against increases in total cholesterol and beta-lipoprotein researchgate.net.
The plasma lipid-lowering effect of this compound in cholesterol-fed monkeys is believed to be mediated partly through the upregulation of hepatic LDL receptors oup.com. This increased expression of hepatic LDL receptor mRNA is suggested to accelerate the removal of plasma LDL oup.com.
Here is a table summarizing some findings from high-cholesterol diet models:
| Animal Model | Diet | Treatment Dose (this compound) | Duration | Key Findings | Source |
| Japanese Monkeys | High-cholesterol | 30 mg/kg/d (oral) | 6 months | Suppressed increases in plasma total cholesterol and LDL; prevented decrease in HDL-C; reduced aortic cholesterol and sudanophilic area. Less foam cell aggregation in aorta and coronary arteries. No coronary atheromatous lesions observed. | oup.comnih.govnih.gov |
| Rabbits | High-cholesterol | 30 mg/kg/d (oral) | 9 weeks | Prophylactic effect against increases in plasma total cholesterol and beta-lipoprotein. | researchgate.net |
Reduction of Atherogenic Lesions and Foam Cell Aggregation
This compound treatment in high-cholesterol diet-fed animals resulted in a reduction of atherogenic lesions and a notable impact on foam cell aggregation. Histological examination of the aorta and coronary arteries in this compound-treated monkeys revealed little aggregation of foam cells compared to control animals on the same diet oup.comnih.govnih.gov. While intimal thickening was observed in both control and this compound groups, the absence or significant reduction of foam cell aggregation was a distinguishing feature in the this compound-treated group oup.com. Foam cell formation, primarily from macrophages and sometimes vascular smooth muscle cells, is a key early step in the development of atherosclerosis mdpi.commedsci.orgnih.gov. The suppression of foam cell aggregation by this compound suggests a potential mechanism for its antiatherosclerotic effects. Furthermore, coronary atheromatous lesions were significantly less prevalent or absent in this compound-treated monkeys compared to control or prazosin-treated groups nih.gov.
Modulation of Arterial Wall Calcification Progression
While direct studies specifically detailing this compound's modulation of arterial wall calcification progression in animal models were not extensively found in the provided snippets, the compound is a calcium channel blocker researchgate.netwikipedia.org. The class of calcium channel blockers has been investigated for its effects on vascular calcification in experimental animals, with some studies suggesting they can slow down arterial calcification nih.govrevistanefrologia.com. Vascular calcification is an active and regulated process involving the deposition of calcium in vascular cells and is associated with atherosclerosis revistanefrologia.com. Although one interim human study involving this compound mentioned quantifying aortic calcification volume, its long-term effects on atherosclerosis progression, including calcification, required further determination nih.gov. Further research specifically on this compound's direct impact on the mechanisms and progression of arterial wall calcification in preclinical models would be beneficial to fully understand its potential in this aspect.
Plasma Lipid-Lowering Effects of this compound in Dyslipidemic Models
Impact on Total Cholesterol and Lipoprotein Subclasses
Studies in high cholesterol diet-fed rabbits have shown that this compound has a prophylactic effect, preventing increases in total cholesterol and beta-lipoprotein levels nih.govwikipedia.org. Further investigations in high-cholesterol diet-fed Japanese Macaca fuscata monkeys, an animal model whose lipid metabolism is considered to resemble that of humans, revealed that this compound suppressed the elevation of cholesterol in the aorta and reduced the atherogenic (sudanophilic) area iiab.menih.gov. In these monkeys, this compound also prevented increases in plasma total cholesterol and low-density lipoprotein (LDL) cholesterol, while counteracting decreases in high-density lipoprotein (HDL) cholesterol levels induced by cholesterol loading iiab.me.
Mechanisms of Lipid Metabolism Improvement in Preclinical Settings
The plasma lipid-lowering effect of this compound appears to be dependent on the presence of hepatic LDL receptors nih.govwikipedia.org. Proposed mechanisms underlying this compound's improvement of plasma lipid metabolism include the enhancement of plasma LDL clearance, which may be mediated by the up-regulation of hepatic LDL receptors, and the acceleration of the conversion of free cholesterol to bile acids in the liver nih.govwikipedia.org. Additionally, this compound has been identified as a noncompetitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). Studies in cholesterol-fed monkeys demonstrated that this compound inhibited the increases in ACAT activity and esterified cholesterol content in the liver.
Ocular Hypertension Models
This compound has also been evaluated for its potential to reduce elevated intraocular pressure (IOP) in preclinical models relevant to ocular hypertension and glaucoma.
Efficacy in Reducing Intraocular Pressure in Experimental Glaucoma
In experimental models of ocular hypertension in rabbits, topical administration of this compound has been shown to prevent acute increases in intraocular pressure. In rabbits with α-chymotrypsin-induced chronic ocular hypertension, this compound produced a significant decrease in IOP. The IOP-lowering effect of this compound in these chronic glaucomatous eyes was observed to be significantly higher than that of pilocarpine, a reference standard.
Clinical Research and Therapeutic Applications of Monatepil
Phase I Clinical Investigations of Monatepil (B9826)
Safety Profiling in Early-Phase Studies
Early clinical evaluations of this compound included assessments of its safety profile. Although detailed adverse event data are excluded from this article as per the instructions, it is noted that safety was evaluated in clinical trials nih.govoup.com.
Pharmacokinetic and Pharmacodynamic Explorations in Human Subjects
Pharmacodynamically, this compound's main effects include vasodilation, leading to a lowering of blood pressure due to its calcium channel blocking and α1-adrenoceptor blocking activities oup.comncats.ioevitachem.comescholarship.org. This compound has also been shown to potentially delay atrioventricular conduction and decrease myocardial contractility escholarship.org. Studies have also explored its effects on lipid metabolism, suggesting a favorable impact on plasma lipid abnormalities nih.govoup.comoup.com. Preliminary results in hypertensive patients indicated that this compound significantly decreased total serum cholesterol levels and tended to decrease triglyceride levels shortly after administration oup.com.
Phase II Clinical Trials of this compound
Phase II clinical trials are designed to evaluate the efficacy of a drug in a target patient population and to further assess its safety oup.com. These studies typically involve a larger group of patients than Phase I trials.
Efficacy Assessment in Target Patient Populations
This compound has been investigated for its efficacy in patients with essential hypertension nih.govoup.com. A multicenter, open-label trial in Japan examined the efficacy of this compound as monotherapy and in combination with other antihypertensive agents in patients with essential hypertension nih.govoup.com. Patients enrolled had systolic blood pressure (BP) ≥ 160 mm Hg and diastolic BP ≥ 95 mm Hg nih.govoup.com.
Preliminary Evaluation of Therapeutic Response
In the multicenter, open-label trial in Japan, this compound monotherapy resulted in a decrease in blood pressure from 168 ± 8 / 100 ± 6 mm Hg to 142 ± 9 / 85 ± 7 mm Hg (SD) nih.gov. When combined with ACE inhibitors, blood pressure decreased from 171 ± 11 / 102 ± 6 mm Hg to 141 ± 9 / 84 ± 6 mm Hg nih.gov. In combination with beta-blockers, blood pressure decreased from 175 ± 13 / 102 ± 7 mm Hg to 153 ± 21 / 91 ± 9 mm Hg nih.gov. These reductions were statistically significant (P < .001) nih.gov.
The response rate, defined as a decrease in mean BP of ≥ 13 mm Hg, was 80.4% with this compound monotherapy, 78.1% in combination with ACE inhibitors, and 51.6% in combination with beta-blockers nih.gov.
Preliminary results from a study evaluating the effect of short-term this compound treatment on atherosclerosis in hypertensive patients with primary hypercholesterolemia showed that total serum cholesterol levels decreased significantly from 253.8 ± 35.6 to 244.8 ± 38.6 mg/dL (P < .009), and triglyceride levels tended to decrease oup.com.
Interactive Data Table: Blood Pressure Reduction in a Phase II Trial
| Treatment Group | Baseline Blood Pressure (SBP/DBP mmHg) | Follow-up Blood Pressure (SBP/DBP mmHg) | P-value | Response Rate (≥ 13 mmHg Mean BP Reduction) |
| This compound Monotherapy | 168 ± 8 / 100 ± 6 | 142 ± 9 / 85 ± 7 | < .001 | 80.4% |
| This compound + ACE Inhibitors | 171 ± 11 / 102 ± 6 | 141 ± 9 / 84 ± 6 | < .001 | 78.1% |
| This compound + Beta-Blockers | 175 ± 13 / 102 ± 7 | 153 ± 21 / 91 ± 9 | < .001 | 51.6% |
Interactive Data Table: Lipid Profile Changes in a Preliminary Study
| Parameter | Baseline (mg/dL) | Follow-up (mg/dL) | P-value |
| Total Cholesterol | 253.8 ± 35.6 | 244.8 ± 38.6 | < .009 |
| Triglycerides (trend) | - | - | Tendency to decrease |
Phase III Clinical Trials of this compound
Phase III clinical trials are large-scale studies conducted to confirm the efficacy, monitor adverse effects, compare the drug to standard treatments, and collect information that will allow the drug to be used safely maatpharma.com. While the provided search results mention clinical studies and trials, specific detailed outcomes or completion status of dedicated Phase III trials for this compound in the context of its initial development for hypertension were not explicitly detailed. Some sources indicate that this compound reached a preregistration stage for angina pectoris in Japan but was discontinued (B1498344) clinically for atherosclerosis and preregistration for angina pectoris in June 2000 springer.com. The information suggests that while clinical evaluation progressed, the program may not have resulted in widespread market approval for the initially investigated indications springer.com.
Confirmatory Efficacy Studies for Essential Hypertension
The efficacy of this compound in treating essential hypertension has been evaluated in multicenter, open-label trials. One such trial conducted in Japan examined this compound (AJ-2615) as both monotherapy and in combination with other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors or beta-blockers. nih.govoup.com The study enrolled patients with essential hypertension, including those who were treatment-naive or had shown resistance to conventional therapies. nih.govoup.com
In this trial, this compound monotherapy demonstrated a significant reduction in blood pressure. nih.govoup.com The mean blood pressure decreased from 168 ± 8 / 100 ± 6 mm Hg (systolic/diastolic, ± SD) to 142 ± 9 / 85 ± 7 mm Hg. nih.gov The response rate, defined as a mean blood pressure decrease of ≥ 13 mm Hg, was observed in 80.4% of patients receiving this compound monotherapy. nih.gov
Comparative Effectiveness of this compound Monotherapy versus Combination Therapies
The same multicenter trial also provided insights into the comparative effectiveness of this compound used as monotherapy versus in combination with other antihypertensive drugs. nih.govoup.com Patients in the combination therapy arms received either an ACE inhibitor or a beta-blocker along with this compound. nih.govoup.com
The blood pressure reduction observed with this compound in combination with ACE inhibitors was from 171 ± 11 / 102 ± 6 mm Hg to 141 ± 9 / 84 ± 6 mm Hg. nih.gov In combination with beta-blockers, the blood pressure decreased from 175 ± 13 / 102 ± 7 mm Hg to 153 ± 21 / 91 ± 9 mm Hg. nih.gov The response rates were 78.1% in combination with ACE inhibitors and 51.6% in combination with beta-blockers. nih.gov These findings suggest that this compound is effective both as a standalone treatment and as part of a combination regimen for essential hypertension. nih.govoup.com
Here is a summary of the blood pressure reduction and response rates from this study:
| Treatment Group | Baseline Blood Pressure (mmHg) (Mean ± SD) | End of Treatment Blood Pressure (mmHg) (Mean ± SD) | Response Rate (%) |
| This compound Monotherapy | 168 ± 8 / 100 ± 6 | 142 ± 9 / 85 ± 7 | 80.4 |
| This compound + ACE Inhibitors | 171 ± 11 / 102 ± 6 | 141 ± 9 / 84 ± 6 | 78.1 |
| This compound + Beta-blockers | 175 ± 13 / 102 ± 7 | 153 ± 21 / 91 ± 9 | 51.6 |
Evaluation of this compound’s Impact on Lipoprotein and Carbohydrate Metabolism in Hypertensive Patients
A randomized, open-label, multicenter study investigated the effects of this compound compared to nitrendipine (B1678957) on lipoprotein and carbohydrate metabolism in 86 patients with mild-to-moderate hypertension. nih.govoup.com The study involved 39 patients treated with this compound and 33 treated with nitrendipine over a 12-week period. nih.govoup.com
Both this compound and nitrendipine significantly reduced systolic and diastolic blood pressure. nih.govoup.com However, this compound administration led to significant decreases in several metabolic parameters that were not observed in the nitrendipine group. nih.govoup.com this compound significantly decreased total cholesterol, low-density lipoprotein (LDL) cholesterol, the LDL cholesterol to high-density lipoprotein (HDL) cholesterol ratio, apolipoprotein (Apo) B levels, and HbA1c levels. nih.govoup.com Additionally, this compound significantly decreased lipoprotein(a) levels. nih.govoup.com No significant changes were noted in HDL cholesterol, Apo-AI, or Apo-E levels with this compound treatment. nih.govoup.com In contrast, nitrendipine treatment resulted in a significant decrease in C peptide concentration, but no significant changes in fasting blood glucose or immunoreactive insulin (B600854) levels. nih.govoup.com
These findings suggest that this compound possesses favorable effects on carbohydrate metabolism and lipid-lowering activity in hypertensive patients, in addition to its blood pressure-lowering effects. nih.govoup.com The clinical importance of these metabolic findings has been noted as not yet established. nih.govoup.com
Here is a summary of the observed changes in metabolic parameters:
| Parameter | This compound Change | Nitrendipine Change | Significance (this compound vs Nitrendipine) |
| Total Cholesterol | Decreased | No change | Significant |
| LDL Cholesterol | Decreased | No change | Significant |
| LDL/HDL Cholesterol Ratio | Decreased | No change | Significant |
| Apolipoprotein B (Apo B) | Decreased | No change | Significant |
| HbA1c | Decreased | No change | Significant |
| Lipoprotein(a) | Decreased | No change | Significant |
| HDL Cholesterol | No change | No change | Not significant |
| Apolipoprotein AI (Apo-AI) | No change | No change | Not significant |
| Apolipoprotein E (Apo-E) | No change | No change | Not significant |
| Fasting Blood Glucose | No change | No change | Not significant |
| Immunoreactive Insulin | No change | No change | Not significant |
| C Peptide Concentration | No change | Decreased | Significant (decrease with nitrendipine) |
Post-Marketing Surveillance and Phase IV Studies of this compound
Information specifically detailing extensive post-marketing surveillance or dedicated Phase IV studies for this compound in humans is limited in the provided search results. However, some aspects related to long-term effects, potential interactions, and observed benefits have been noted in the context of clinical research and related studies.
Long-term Efficacy and Safety Monitoring
Drug-Drug Interaction Profiling in Clinical Practice
Specific comprehensive drug-drug interaction profiling studies for this compound in clinical practice were not detailed in the provided information. However, as a calcium antagonist, it is noted that the co-administration of calcium antagonists with other medications metabolized by cytochrome P450 CYP3A can influence adverse manifestations. escholarship.org This suggests a potential for interactions, although specific interactions involving this compound were not explicitly profiled in the search results.
Identification of Rare Adverse Events and Long-Term Benefits
Information on rare adverse events specifically attributed to this compound from large-scale post-marketing surveillance was not prominently featured in the search results. General information regarding less common cutaneous reactions associated with calcium antagonists was mentioned, but without specific data linking them definitively to this compound. escholarship.org
Regarding long-term benefits, the observed favorable effects on lipoprotein and carbohydrate metabolism in hypertensive patients nih.govoup.com are considered potentially beneficial, although their long-term clinical importance requires further establishment. nih.govoup.com Animal studies have also suggested potential antiatherosclerotic effects of this compound. ncats.ioresearchgate.netmedkoo.commedkoo.comahajournals.org
Monatepil Toxicology and Safety Profile
Preclinical Toxicology Assessments of Monatepil (B9826)
Preclinical toxicology studies are essential for identifying potential hazards before a compound is tested in humans. These studies utilize various animal models to assess general toxicity, organ-specific effects, and genetic damage potential.
Organ-Specific Toxicity Evaluations
Organ-specific toxicity evaluations focus on identifying adverse effects on particular organs or organ systems. This involves detailed examination of tissues and organs for histopathological changes, as well as assessment of relevant biochemical and physiological parameters. Studies in rabbits fed a high-cholesterol diet investigated the effects of this compound maleate (B1232345) on cholesterol metabolism and plasma lipids, noting a prophylactic effect against increases in total cholesterol and β-lipoprotein researchgate.net. This compound maleate (30 mg/kg, p.o., once daily for 9 weeks) improved plasma lipid metabolism in high cholesterol diet-fed rabbits medchemexpress.com. It also significantly accelerated the clearance of radioactivity from the blood after intravenous injection of labeled low-density lipoprotein (LDL), increasing biliary excretion of bile acids researchgate.net. In cholesterol-fed Japanese monkeys, this compound increased hepatic LDL receptor mRNA levels, suggesting a mechanism for its hypolipidemic effect through enhanced removal of plasma LDL nih.gov. While these studies primarily focused on lipid metabolism, they involved examination of organs like the liver in the context of these metabolic effects.
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are conducted to determine if a compound can cause damage to genetic material or induce mutations. These studies are crucial for evaluating the potential carcinogenic risk of a compound. While explicit detailed results of genotoxicity and mutagenicity studies for this compound were not prominently featured in the search results, one source mentions that representative compounds, including potential prodrugs related to therapeutic agents, have been found to be devoid of genotoxicity at concentrations relevant for therapeutic use google.comgoogleapis.com. Standard mutagenicity tests, such as the Salmonella/mammalian-microsome test, are typically employed in these assessments thegoodscentscompany.com.
Clinical Safety Data and Adverse Event Monitoring for this compound
Clinical safety data are gathered during human clinical trials to assess the safety profile of a compound in patients. Post-marketing pharmacovigilance continues to monitor safety once a drug is available on the market.
Reported Adverse Events from Clinical Trials
Clinical trials provide valuable information on the types and frequency of adverse events experienced by patients receiving the compound. In a multicenter, open-label trial examining this compound in patients with essential hypertension, adverse effects were observed in a percentage of patients oup.com. Specifically, adverse effects occurred in 9.8% of patients receiving this compound monotherapy and 7.9% of patients receiving combination therapy oup.com. The most frequently reported side effect was mild-to-moderate headache oup.com. In a comparative study with nitrendipine (B1678957), side effects reported in the nitrendipine group included headache, facial hot flushes, feelings of hot flushes, dull headache, vertigo, and dizziness, which were generally mild and resolved during or after treatment oup.com. One patient in the nitrendipine group showed a slight increase in AST and ALT levels that returned to nearly normal after discontinuing therapy oup.com.
Here is a summary of reported adverse events from a clinical trial:
| Therapy Type | Percentage of Patients with Adverse Events | Most Frequent Adverse Event |
| This compound Monotherapy | 9.8% | Mild-to-moderate headache |
| This compound Combination Therapy | 7.9% | Mild-to-moderate headache |
Pharmacovigilance Data and Post-Marketing Safety Analysis
Pharmacovigilance is the science and activities related to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problems ajpbp.com. Post-marketing surveillance is crucial for identifying rare or long-term adverse effects that may not have been apparent in clinical trials due to limited sample size and duration ajpbp.com. It involves monitoring the safety of drugs in a larger, more diverse patient population in a real-world setting ajpbp.comiconplc.com. This process includes detecting, assessing, and managing potential risks iconplc.com. Adverse effects must be documented and reported to enable regulatory responses to protect public health iconplc.com. Case processing is used to collate information on adverse events, assess their seriousness and causality, and report to regulators iconplc.com. While specific detailed post-marketing pharmacovigilance data for this compound were not found in the provided search results, the importance of this process for detecting new or rare adverse events and monitoring the benefit-risk balance of a drug is well-established ajpbp.comiconplc.comresearchgate.net.
Comparative Studies and Therapeutic Positioning of Monatepil
Monatepil (B9826) in Relation to Other Calcium Channel Blockers
This compound's activity as a calcium channel blocker is a key component of its pharmacological profile. medkoo.comevitachem.com Studies comparing this compound to other calcium antagonists, such as nitrendipine (B1678957), have revealed differences in their effects beyond blood pressure reduction. nih.govoup.com While both this compound and nitrendipine demonstrated significant decreases in systolic and diastolic blood pressure in patients with mild-to-moderate hypertension, this compound showed additional favorable effects on lipid and carbohydrate metabolism. nih.govoup.com
In a comparative study involving patients with hypertension, this compound administration led to significant decreases in total cholesterol, low-density lipoprotein (LDL) cholesterol, the LDL cholesterol to high-density lipoprotein (HDL) cholesterol ratio, apolipoprotein (Apo) B levels, and HbA1c levels. nih.govoup.com In contrast, no significant changes in these metabolic parameters were observed in patients treated with nitrendipine. nih.govoup.com this compound also significantly decreased lipoprotein(a) levels, a finding that researchers suggested might be important for the prevention of atherosclerotic lesions, although its clinical importance required further confirmation. nih.govoup.com
The mechanism by which this compound influences lipid metabolism, particularly the decrease in LDL, is not fully understood, but it has been hypothesized that its α1-blocking activity may contribute to this effect, as traditional calcium antagonists have not typically shown adverse effects on lipid metabolism. oup.com Research in human skin fibroblasts indicated that this compound can increase LDL receptor activity, which could contribute to its LDL-lowering effects. medkoo.comnih.gov Specifically, at concentrations of 2 x 10-5 M, this compound increased the binding, internalization, and degradation of 125I-LDL in human skin fibroblasts. medkoo.comnih.gov Treatment with this compound at this concentration for 6 hours also resulted in an increase in LDL receptor mRNA levels. nih.gov
Compared to diltiazem (B1670644), another calcium channel blocker, this compound has demonstrated a less pronounced negative chronotropic and dromotropic effect. evitachem.com Furthermore, this compound showed a superior preventive effect against experimentally induced myocardial ischemic changes when compared to diltiazem. evitachem.com
This compound in Relation to Other α1-Adrenoceptor Antagonists
Comparisons with other α1-blockers like prazosin (B1663645) have been made, particularly in the context of lipid metabolism and anti-atherosclerotic effects. oup.comresearchgate.net While prazosin has been reported to decrease LDL cholesterol and triglyceride levels and sometimes increase HDL cholesterol levels, studies have suggested that the anti-atherogenic effect of prazosin was weaker than that of this compound in animal models. oup.comresearchgate.net For instance, in one study, coronary atheromatous lesions were observed in a higher proportion of animals in the cholesterol-diet control group and the prazosin group compared to the this compound group, where no such lesions were found. researchgate.net
Studies examining the calcium antagonistic and α1-adrenergic receptor blocking activities of this compound maleate (B1232345) and its metabolites have shown that while the calcium antagonistic activities of the metabolites were significantly lower than that of this compound maleate, their α1-adrenergic receptor blocking activities were similar or slightly more potent. nih.gov This suggests that the α1-blocking activity is retained in the metabolites. nih.gov
This compound's Unique Therapeutic Advantages in Multimorbidity Management
This compound's dual mechanism of action as both a calcium channel blocker and an α1-adrenoceptor antagonist provides unique therapeutic advantages, particularly in the management of multimorbidity, where patients often present with hypertension alongside other conditions like dyslipidemia and impaired carbohydrate metabolism. nih.govmdpi.com The ability of this compound to effectively lower blood pressure while simultaneously exerting favorable effects on lipid profiles and glucose metabolism distinguishes it from agents that target only one of these pathways. nih.govoup.com
The observed reductions in total cholesterol, LDL cholesterol, Apo B, and HbA1c levels in hypertensive patients treated with this compound, alongside its hypotensive effects, suggest a potential benefit in managing the cluster of cardiovascular risk factors often present in multimorbid individuals. nih.govoup.com The potential for this compound to increase LDL receptor activity may further contribute to its beneficial effects on lipid metabolism. medkoo.comnih.gov These multifaceted effects position this compound as a potentially advantageous option for patients requiring management of both hypertension and associated metabolic abnormalities.
Synergy and Additive Effects of this compound in Combination Therapies
The concept of synergy and additive effects in combination therapies involves the combined impact of multiple drugs being greater than or equal to the sum of their individual effects. nih.govnih.gov While synergy implies a combined effect exceeding the sum of individual effects, additive effects occur when the combined impact equals the total individual effects, leading to improved outcomes without increasing risk. nih.gov
This compound has been investigated in combination therapy with other antihypertensive agents, such as angiotensin-converting enzyme (ACE) inhibitors or beta-blockers, in patients with essential hypertension. medrxiv.org In a multicenter trial, this compound monotherapy and combination therapy with ACE inhibitors or beta-blockers all resulted in significant decreases in blood pressure. medrxiv.org The response rates, defined as a mean blood pressure decrease of ≥ 13 mm Hg, were comparable for this compound monotherapy and combination with ACE inhibitors, and slightly lower in combination with beta-blockers. medrxiv.org
Future Directions and Emerging Research Avenues for Monatepil
Elucidation of Unidentified Mechanisms of Action
Monatepil's primary mechanisms of action are well-documented, involving the inhibition of voltage-dependent Ca2+ channels and the blockade of α1-adrenoceptors. ncats.ioresearchgate.net This dual functionality contributes to its slow-onset, long-lasting antihypertensive effect. ncats.io Beyond this, research has pointed to additional effects, particularly on lipid metabolism, that are not fully understood.
Studies have shown that This compound (B9826) can increase the activity of the low-density lipoprotein (LDL) receptor. nih.gov In cultured human skin fibroblasts, treatment with this compound led to a significant increase in the binding, internalization, and degradation of LDL particles. nih.gov This was accompanied by an observed increase in LDL receptor mRNA levels, suggesting that the drug's hypolipidemic effects may stem from the upregulation of LDL receptor activity. nih.gov The precise signaling pathways through which this compound, via its primary receptor targets, influences the genetic expression and activity of LDL receptors remain an important area for future investigation. It is hypothesized that the α1-adrenoceptor-blocking activity is linked to the positive effects on plasma lipid metabolism. ncats.ionih.gov Further research is needed to delineate the molecular cascade connecting adrenergic blockade to the enhancement of hepatic LDL receptor clearance and the accelerated conversion of cholesterol to bile acids. researchgate.net
Table 1: Known and Investigated Mechanisms of Action for this compound
| Mechanism | Description | Observed Effect | Area for Further Elucidation |
|---|---|---|---|
| Calcium Channel Blockade | Inhibits the influx of extracellular Ca2+ through voltage-dependent calcium channels in vascular smooth muscle. ncats.ioresearchgate.net | Vasodilation, reduction in peripheral resistance, antihypertensive effect. researchgate.net | Differential effects on various subtypes of calcium channels (e.g., L-type vs. T-type) and the downstream intracellular signaling consequences. drugbank.com |
| α1-Adrenergic Receptor Antagonism | Blocks α1-adrenoceptors, inhibiting vasoconstriction caused by catecholamines. wikipedia.orgresearchgate.net | Vasodilation, antihypertensive effect, potential for improved plasma lipid profiles. nih.gov | The specific downstream pathways that link α1-blockade to lipid metabolism and LDL receptor upregulation. nih.govresearchgate.net |
| Lipid Peroxidation Inhibition | Demonstrated inhibitory activity against lipid peroxidation. researchgate.net | Contributes to anti-atherosclerotic properties. nih.gov | The direct molecular targets and antioxidant pathways involved in this effect. |
Potential for Novel Therapeutic Indications Beyond Hypertension
The unique pharmacological profile of this compound suggests its utility may extend beyond the management of essential hypertension. nih.govoup.com The most promising areas for new indications are in atherosclerosis and glaucoma.
Anti-Atherosclerosis: In animal models, this compound has demonstrated significant antiatherosclerotic properties. nih.gov In monkeys fed a high-cholesterol diet, orally administered this compound suppressed the elevation of cholesterol in the aorta and reduced the total atherogenic area. nih.gov Histological analysis revealed that this compound treatment resulted in markedly less aggregation of foam cells within the aorta and coronary arteries compared to controls. nih.gov This antiatherogenic effect is likely multifactorial, stemming from the combined benefits of its calcium channel blocking, α1-adrenoceptor blocking, and lipid peroxidation inhibitory activities. nih.govresearchgate.net Furthermore, its ability to lower total cholesterol and LDL cholesterol while preventing decreases in high-density lipoprotein (HDL) cholesterol further supports its potential as a treatment for atherosclerosis. nih.govnih.gov
Glaucoma: Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma. paom.pl Research in ocular hypertensive rabbits has shown that topical this compound produces a significant oculohypotensive effect. paom.pl The mechanism appears to involve an enhancement of aqueous humor outflow. Studies suggest that this effect does not involve the uveoscleral pathway, as the IOP-lowering effect was not blocked by indomethacin (B1671933) nor enhanced by pilocarpine. paom.pl The dual α1-adrenergic and calcium channel blocking activities may act synergistically on the trabecular meshwork and other outflow systems to reduce IOP. paom.pl These findings position this compound as a candidate for exploration as a novel therapeutic agent for glaucoma. paom.pl
Table 2: Research Findings Supporting Novel Therapeutic Indications for this compound
| Potential Indication | Key Research Finding | Supporting Mechanism(s) | Reference Model |
|---|---|---|---|
| Atherosclerosis | Suppressed aortic cholesterol elevation and reduced sudanophilic (atherogenic) area. nih.gov Little aggregation of foam cells in aorta and coronary arteries. nih.gov | Calcium channel blockade, α1-adrenoceptor antagonism, lipid peroxidation inhibition, and favorable plasma lipid modulation. ncats.ionih.gov | High-cholesterol diet-fed monkeys and rabbits. nih.govresearchgate.net |
| Glaucoma | Produced a significant fall in intraocular pressure (IOP). paom.pl | Enhanced aqueous humor outflow, likely through combined α1-adrenergic and calcium channel blockade in the outflow system. paom.pl | α-chymotrypsin induced glaucoma and dextrose-induced ocular hypertension in rabbits. paom.pl |
Development of Advanced this compound Formulations
While current formulations of this compound are effective, the development of advanced drug delivery systems could further enhance its therapeutic profile. Future research could focus on creating novel formulations that optimize its pharmacokinetic properties and improve patient compliance. ondrugdelivery.com Modified-release technologies could be employed to ensure a more consistent plasma concentration over a 24-hour period, potentially leading to smoother blood pressure control and minimizing peak-trough variations. ondrugdelivery.com
Given its dual therapeutic potential for hypertension and dyslipidemia, a pulsatile-release formulation could be designed. ondrugdelivery.com Such a system could be engineered to release the drug at a specific time, aligning with the circadian rhythms of blood pressure and cholesterol synthesis. For instance, a formulation could provide a sustained release for blood pressure control throughout the day, with a secondary pulse of the drug in the evening to more effectively target nocturnal cholesterol production. The development of oral liquid formulations could also be explored for patient populations with difficulty swallowing, such as pediatric or geriatric patients, using simple and safe excipients to ensure stability and palatability. mdpi.com
Pharmacogenomic Studies and Personalized Medicine Approaches for this compound
The response to antihypertensive medications can vary significantly among individuals due to genetic factors. nih.gov Pharmacogenomics, which studies how genetic variations impact drug response, offers a pathway to personalized medicine for this compound treatment. ijpsjournal.comhumanjournals.com
Future research should investigate the role of genetic polymorphisms in the genes encoding for this compound's primary targets: the α1-adrenergic receptors and voltage-gated calcium channels. Variations in these genes could influence binding affinity and subsequent cellular response, potentially explaining differences in efficacy among patients. scirp.org Additionally, as with many cardiovascular drugs, the cytochrome P450 (CYP) enzyme system is likely involved in this compound's metabolism. scirp.org Identifying specific CYP isoenzymes responsible for its breakdown and studying common genetic variants within those enzymes could help predict whether a patient will be a poor, intermediate, or rapid metabolizer. This knowledge could be used to tailor treatment plans, optimizing efficacy while minimizing potential risks, moving away from a "one-size-fits-all" approach. humanjournals.commdpi.com
Economic and Health Policy Implications of this compound's Clinical Adoption
Health policies that expand insurance coverage or incentivize quality care have been shown to improve medication use and blood pressure control. nih.govcdc.gov The availability of a cost-effective, dual-action agent like this compound could be a valuable tool within such policy frameworks. Economic models should be developed to quantify the long-term benefits of this compound, considering factors like reduced cardiovascular events, improved patient adherence, and decreased pill burden. nih.gov Well-designed health policies are crucial for ensuring that the economic benefits of such a medication translate into improved public health outcomes and greater economic stability.
Integration of this compound Research with Systems Biology and Computational Modeling
Systems biology and computational modeling provide powerful tools to understand the complex interactions of a drug within a biological system. nih.govmdpi.com Integrating these approaches into this compound research could offer profound insights that are not achievable through traditional experimental methods alone.
Computational models can be developed to simulate the dynamic interactions of this compound with both α1-adrenergic receptors and calcium channels simultaneously, helping to elucidate the synergistic effects of its dual mechanism. youtube.com These models can incorporate pharmacokinetic data to predict drug concentrations at target tissues and simulate the downstream effects on intracellular signaling pathways. mdpi.com Furthermore, systems biology can be used to construct comprehensive network models of the metabolic pathways affected by this compound. nih.gov By integrating 'omics' data (genomics, proteomics, metabolomics) from patients treated with this compound, researchers could identify novel biomarkers of drug response and uncover previously unknown effects on cellular networks, providing a more holistic understanding of the drug's impact and paving the way for more targeted and effective therapeutic strategies. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Amlodipine |
| Diltiazem (B1670644) |
| Indomethacin |
| This compound |
| Nicardipine (B1678738) |
| Nifedipine (B1678770) |
| Nitrendipine (B1678957) |
| Pilocarpine |
| Prazosin (B1663645) |
Q & A
Q. What are the primary pharmacological targets of Monatepil, and how do these inform experimental design in hypertension research?
this compound acts as a Ca²⁺-channel blocker, α1-adrenergic receptor antagonist, and non-competitive ACAT inhibitor . To study its antihypertensive effects, researchers should prioritize in vivo models (e.g., hypertensive rats) with hemodynamic monitoring (e.g., blood pressure telemetry) and validate target engagement via receptor-binding assays or calcium flux measurements. Experimental designs must control for off-target effects by comparing this compound to selective inhibitors of individual pathways (e.g., nifedipine for Ca²⁺ channels) .
Q. What animal models are most suitable for studying this compound’s effects on intraocular pressure (IOP) in glaucoma research?
The α-chymotrypsin-induced chronic ocular hypertension model in New Zealand white rabbits is widely used. Key parameters include baseline IOP measurement (e.g., via tonometry), administration of this compound (1% topical formulation), and comparison with standards like pilocarpine . Methodological rigor requires blinding observers to treatment groups and standardizing injection protocols to minimize variability .
Q. How can researchers ensure reproducibility when testing this compound’s ACAT inhibition in hyperlipidemia studies?
Reproducibility hinges on:
- Standardizing ACAT activity assays (e.g., liver microsomal preparations with radiolabeled oleoyl-CoA).
- Validating compound purity (HPLC ≥98%) and dissolution protocols.
- Including positive controls (e.g., avasimibe) and negative controls (solvent-only groups) .
Advanced Research Questions
Q. How do contradictory findings about this compound’s dual Ca²⁺-channel and α1-adrenergic effects impact mechanistic studies in atherosclerosis?
Contradictions arise when in vitro receptor-binding data conflict with in vivo lipid-lowering outcomes. To resolve this, employ conditional knockout models (e.g., endothelial-specific α1-adrenergic receptor deletion) and tissue-specific pharmacokinetic profiling (e.g., LC-MS/MS for this compound distribution in arterial walls) . Multi-omics approaches (transcriptomics/proteomics) can identify downstream effectors masked by compensatory mechanisms .
Q. What methodological strategies address the limited bioavailability of this compound in chronic ocular hypertension models?
Bioavailability challenges require:
Q. How should researchers statistically handle heterogeneous responses to this compound in population-based hyperlipidemia trials?
Apply mixed-effects models to account for inter-individual variability (e.g., baseline lipid profiles, genetic polymorphisms in ACAT1). Stratify analysis by covariates like age, sex, and comorbidities. Use bootstrapping or sensitivity analyses to validate robustness .
Data Interpretation & Contradiction Management
Q. What criteria distinguish artifact-driven results from genuine therapeutic effects in this compound studies?
- Artifact indicators : Dose-independent responses, lack of positive control concordance, or inconsistent replication across models (e.g., ACAT inhibition in vitro but no lipid reduction in vivo).
- Validation steps : Independent assay validation (e.g., surface plasmon resonance for binding kinetics) and orthogonal methodologies (e.g., siRNA knockdown of ACAT1) .
Q. How can conflicting data on this compound’s prostaglandin-mediated IOP effects be resolved?
Contradictory reports about indomethacin’s interaction with this compound necessitate:
- Dose-response studies with COX inhibitors.
- Measurement of aqueous humor prostaglandin levels (ELISA) alongside IOP.
- Pathway enrichment analysis to identify compensatory signaling nodes .
Ethical & Reporting Standards
Q. What ethical considerations are critical when designing human trials for this compound-derived therapies?
- Disclose dual receptor targets to avoid unanticipated systemic effects (e.g., hypotension from α1-adrenergic blockade).
- Implement rigorous safety monitoring for ocular and systemic adverse events.
- Adhere to CONSORT guidelines for reporting randomized trials .
Q. How should researchers document methodological limitations in this compound studies to ensure transparency?
Explicitly address:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
